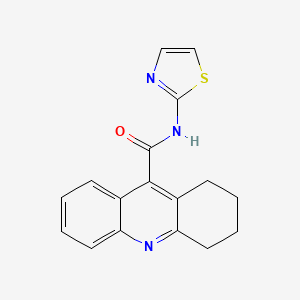
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound that combines the structural features of thiazole and acridine moieties. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, while acridines are tricyclic aromatic compounds. This combination endows the compound with unique chemical and biological properties, making it of interest in various fields such as medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the formation of the thiazole ring followed by its attachment to the acridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea or thioamides . The acridine moiety can be introduced through a condensation reaction with an appropriate acridine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
化学反应分析
Types of Reactions
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acridine moiety can be reduced to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and acridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted thiazole and acridine derivatives.
科学研究应用
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of dyes, pigments, and sensors
作用机制
The mechanism of action of N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to DNA, enzymes, and receptors, altering their function.
Pathways Involved: It may inhibit enzyme activity, induce apoptosis in cancer cells, or modulate neurotransmitter levels in the brain
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety.
Acridine Derivatives: Compounds such as acriflavine and amsacrine share the acridine moiety
Uniqueness
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its combined thiazole and acridine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
属性
CAS 编号 |
324773-24-2 |
|---|---|
分子式 |
C17H15N3OS |
分子量 |
309.4 g/mol |
IUPAC 名称 |
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(20-17-18-9-10-22-17)15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)15/h1,3,5,7,9-10H,2,4,6,8H2,(H,18,20,21) |
InChI 键 |
LGPIFVVGQHRDOK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


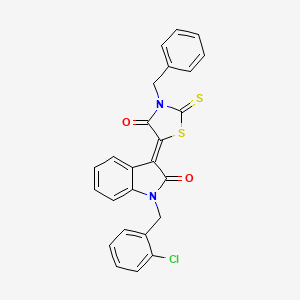

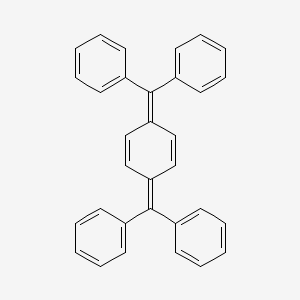
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)
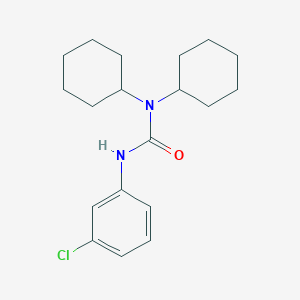

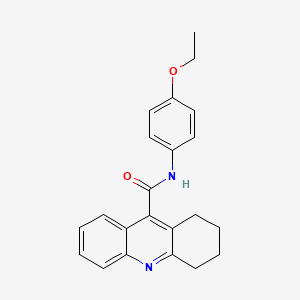
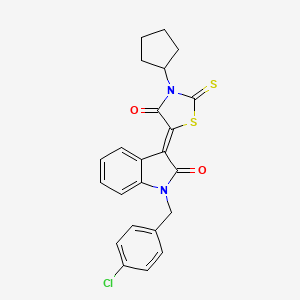
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)


![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)

